1-[2-(Allyloxy)phenyl]ethanamine

Catalog No.
S991023
CAS No.
1184578-88-8
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Allyloxy)phenyl]ethanamine

CAS Number

1184578-88-8

Product Name

1-[2-(Allyloxy)phenyl]ethanamine

IUPAC Name

1-(2-prop-2-enoxyphenyl)ethanamine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7,9H,1,8,12H2,2H3

InChI Key

RMJYCMDUAJKNKH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1OCC=C)N

Canonical SMILES

CC(C1=CC=CC=C1OCC=C)N

1-[2-(Allyloxy)phenyl]ethanamine, with the chemical formula C₁₁H₁₅NO, is an organic compound classified as an arylated ethanamine. This compound features an ethylamine group attached to a phenyl ring, which has an allyloxy group at the 2-position. The presence of these functional groups allows for unique chemical properties and potential biological activities. The molecular structure can be represented as follows:

C11H15NO\text{C}_{11}\text{H}_{15}\text{N}\text{O}

The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form various derivatives.

, primarily due to the nucleophilic nature of the amine group. Key reactions include:

  • Nucleophilic Substitution: The amine can act as a nucleophile, reacting with electrophiles to form new C-N bonds. This reaction is significant for synthesizing more complex molecules.
  • Allylic Reactions: The allyloxy group can undergo allylic substitution or elimination, which may lead to the formation of substituted phenols or other derivatives.
  • Condensation Reactions: The compound can also participate in condensation reactions with carbonyl compounds, leading to the formation of imines or enamines.

Research indicates that 1-[2-(Allyloxy)phenyl]ethanamine exhibits various biological activities. Its derivatives have been studied for their potential pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Antioxidant Properties: The compound's structure may contribute to its ability to scavenge free radicals, providing potential health benefits.
  • Neuroprotective Effects: Preliminary studies suggest that certain derivatives may have neuroprotective properties, making them candidates for further research in neurodegenerative diseases.

The synthesis of 1-[2-(Allyloxy)phenyl]ethanamine can be achieved through several methods:

  • Alkylation of Phenolic Compounds: Starting from phenol, an allyl group can be introduced via alkylation using allyl bromide in the presence of a base.
  • Reductive Amination: The compound can also be synthesized by reductive amination of an appropriate aldehyde or ketone with ethylamine and a reducing agent.
  • Direct Amination: Another method involves the direct amination of 2-(allyloxy)acetophenone using ammonia or an amine under suitable conditions.

1-[2-(Allyloxy)phenyl]ethanamine has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is a candidate for drug development, particularly in antimicrobial and neuroprotective therapies.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
  • Fluorescent Probes: The compound has been utilized in creating fluorescent probes for biochemical assays due to its ability to interact with surfactants and other molecules.

Studies on 1-[2-(Allyloxy)phenyl]ethanamine have focused on its interactions with biological systems:

  • Surfactant Interactions: Research indicates that the compound interacts strongly with surfactants, which enhances its fluorescence properties. This characteristic is useful for developing sensors and probes in biochemical applications.
  • Enzyme Inhibition Studies: Some derivatives have been tested for their ability to inhibit specific enzymes, providing insights into their potential therapeutic uses.

Several compounds share structural similarities with 1-[2-(Allyloxy)phenyl]ethanamine. Here are some notable examples:

Compound NameChemical FormulaKey Features
1-(3-Allyloxyphenyl)ethanamineC₁₁H₁₅NOSimilar arylated structure; different position of allyloxy group
4-AllyloxyphenethylamineC₁₁H₁₅NOContains phenethylamine structure; potential psychoactive properties
2-(Allyloxy)phenethylamineC₁₁H₁₅NOSimilar functional groups; studied for antidepressant effects

Uniqueness

1-[2-(Allyloxy)phenyl]ethanamine is unique due to its specific combination of functional groups and the positioning of the allyloxy moiety, which may influence its reactivity and biological activity differently than other similar compounds. Its applications in drug development and organic synthesis further highlight its significance in chemical research.

XLogP3

1.8

Dates

Last modified: 08-16-2023

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